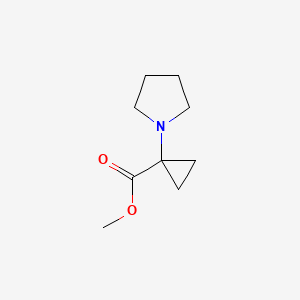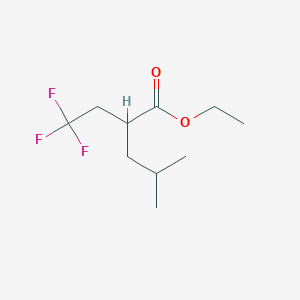
2-(2-methylphenoxy)pyrazine
Übersicht
Beschreibung
“2-(2-methylphenoxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a topic of interest in various scientific and industrial applications . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5 and 6 positions in pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
2-(2-methylphenoxy)pyrazine, as part of the pyrazine compounds, has been studied for its corrosion inhibition properties. In a study by Obot and Gasem (2014), the adsorption properties of pyrazine compounds on steel corrosion were investigated using quantum chemical calculation and molecular dynamics simulation. They observed that these compounds show potential as corrosion inhibitors, a finding that aligns with experimental results (Obot & Gasem, 2014).
2. Vapor–Liquid Equilibria and Excess Molar Volumes
The properties of 2-methyl pyrazine (2MP), closely related to this compound, in binary mixtures have been explored for their industrial and pharmaceutical relevance. Park et al. (2001) measured the vapor–liquid equilibria and excess molar volumes of 2MP with various compounds, providing insight into its physical properties relevant to industrial applications (Park et al., 2001).
3. Photophysical Properties in Chromophores
Hoffert et al. (2017) described the synthesis and photophysical properties of a series of pyrazine-based push-pull chromophores. They examined the optical absorption and emission properties of these chromophores, highlighting their potential in light-emitting applications and as indicators in various scientific fields (Hoffert et al., 2017).
4. Synthesis of Biologically Active Compounds
Zhang et al. (2019) focused on the synthesis of an important intermediate containing the pyrazine structure, which is vital in the production of various biologically active compounds. Their work demonstrates the significance of pyrazine derivatives in the synthesis of compounds with potential medical applications (Zhang et al., 2019).
5. Formation in Food Processing
Pyrazines, including derivatives similar to this compound, play a crucial role in the flavor of cooked foods. García-Lomillo et al. (2016) investigated the formation of pyrazines in barbecued beef patties, revealing the influence of certain seasonings on pyrazine content. Their findings are significant for enhancing food flavors through controlled pyrazine formation (García-Lomillo et al., 2016).
6. Role in Biological Systems
Fayek et al. (2021) provided a comprehensive overview of naturally occurring pyrazines, including their formation mechanisms, metabolism, and functional properties in various biological systems. This study is vital for understanding the multifaceted roles of pyrazines in nature and their applications in the food industry (Fayek et al., 2021).
Wirkmechanismus
Target of Action
2-(2-Methylphenoxy)pyrazine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Pyrrolopyrazine derivatives, including this compound, are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .
Result of Action
It is known that pyrrolopyrazine derivatives have various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Action Environment
It is known that the properties of ionic liquids, which include some pyrazine derivatives, can be tailored for application under specific conditions . This suggests that environmental factors may also influence the action of this compound.
Biochemische Analyse
Biochemical Properties
They are associated with green and earthy attributes and have a strong influence on the aroma of wines .
Cellular Effects
Pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents .
Molecular Mechanism
Pyrazines are known to exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties .
Metabolic Pathways
Pyrazines are known to be biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)14-11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWSUEYRKCGTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)



![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)

